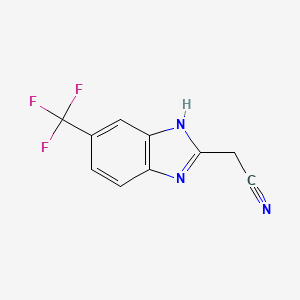
2-(Cyanomethyl)-6-(trifluoromethyl)benzimidazole
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 2-trifluoromethyl benzimidazoles has been explored through various methods. One approach involves the cyclization of 4-alkoxyvinyl trifluoro(chloro)methyl ketones with 2-aminobenzimidazole, leading to the formation of 2-(trifluoromethyl)pyrimido[1,2-a]benzimidazoles and related compounds . Another method described the cyclization of o-phenylenediamines with hexafluoroacetylacetone in the presence of Cu2O as a catalyst, which not only facilitated the reaction but also acted as a ligand, resulting in high yields of 2-trifluoromethyl benzimidazoles . Additionally, a novel synthesis route for 2-trifluoromethyl benzimidazoles, benzoxazoles, and benzothiazoles was developed by condensing diamines or amino(thio)phenols with in situ generated CF3CN, suggesting the formation of an imidamide intermediate followed by intramolecular cyclization .
Molecular Structure Analysis
The molecular structure of 2-trifluoromethyl benzimidazoles has been characterized using various spectroscopic techniques. The structure of the synthesized compounds was assigned based on 1H and 13C NMR as well as 2D-NMR experiments . In particular, the crystal structure of a 2-trifluoromethyl-1-[(2'-1H-tetrazole-5-yl-biphenyl-4-yl) methyl]benzimidazole was determined by X-ray crystallography, revealing its crystallization in the monoclinic space group and the presence of intermolecular hydrogen bonds .
Chemical Reactions Analysis
The reactivity of benzimidazole derivatives under various conditions has been investigated. For instance, 1-acylmethyl-2-(ω-hydroxyalkylamino)benzimidazoles were synthesized and their transformation into derivatives of tricyclic systems was studied under different conditions such as thermolysis, heating in DMF or 2-aminoethanol, and in the presence of chlorinating agents . These transformations yielded various tricyclic derivatives suitable as synthons for further functionalization.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzimidazole derivatives are influenced by their structural features. The absorption and fluorescence spectra characteristics of novel 2-aryl-3-ethoxycarbonyl-4-phenylpyrido[1,2-a]benzimidazole derivatives were investigated, showing that the absorption maxima varied depending on the structure of the 2-aryl group. These compounds exhibited blue-green fluorescence in dilute solutions and had acceptable fluorescence quantum yields in dichloromethane .
Case Studies and Biological Activity
Some of the synthesized 2-trifluoromethyl benzimidazoles exhibited significant biological activities. For example, certain derivatives showed DNA-topoisomerase I inhibitory activity . A series of 2-(2-pyridinyl)benzimidazoles was synthesized and evaluated for antiinflammatory activity, with one compound demonstrating stronger activity in acute inflammatory models compared to known drugs . Additionally, new 2-substituted-phenyl-1H-benzimidazole-5-carbonitriles were prepared and showed potent activity against Candida species, with some compounds exhibiting activity comparable to fluconazole .
Wissenschaftliche Forschungsanwendungen
Antiparasitic and Antimicrobial Applications
Research has demonstrated the effectiveness of 2-(trifluoromethyl)benzimidazole derivatives as potent antiparasitic agents. These compounds have shown significant activity against protozoa such as Giardia lamblia, Entamoeba histolytica, and the helminth Trichinella spiralis, outperforming standard treatments like Albendazole and Metronidazole in some cases. The study highlights the potential of these derivatives in treating infections caused by these parasites, with one compound being notably active against T. spiralis (Navarrete-Vázquez et al., 2001). Additionally, benzimidazole derivatives have exhibited antimicrobial properties, effectively combating bacterial strains such as Escherichia coli and Staphylococcus aureus, as well as fungal pathogens like Candida albicans (Salahuddin et al., 2017).
Anticancer Research
2-(Cyanomethyl)benzimidazoles have been investigated for their anticancer properties, leading to the development of novel pyrido[1,2-a]benzimidazole derivatives with significant antitumor activity, especially against human breast adenocarcinoma cell lines (Hanan M. Refaat, 2011). This suggests a promising avenue for the development of new chemotherapeutic agents.
Material Science Applications
In material science, benzimidazole derivatives featuring a trifluoromethyl group have been utilized in the synthesis of soluble polyimides. These materials exhibit high thermal stability, low coefficient of thermal expansion, and notable solubility in aprotic polar solvents, attributed to the presence of trifluoromethyl groups. Such characteristics are desirable for applications requiring high-performance polymers with excellent heat resistance and mechanical properties (Hyungsam Choi et al., 2008).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]acetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3N3/c11-10(12,13)6-1-2-7-8(5-6)16-9(15-7)3-4-14/h1-2,5H,3H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFSWUJHOYKYNBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)NC(=N2)CC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Cyanomethyl)-6-(trifluoromethyl)benzimidazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



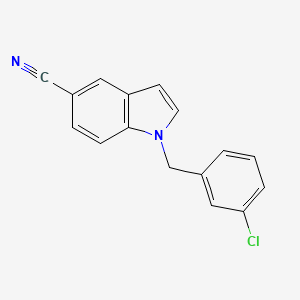
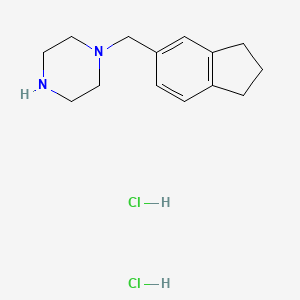
![1-[3-[(3-Acetyl-2,6-dihydroxy-4-methoxyphenyl)methyl]-2,4-dihydroxy-6-methoxyphenyl]ethanone](/img/structure/B3034176.png)
![(2S)-hydroxy[(phenylcarbonyl)amino]ethanoic acid](/img/structure/B3034177.png)
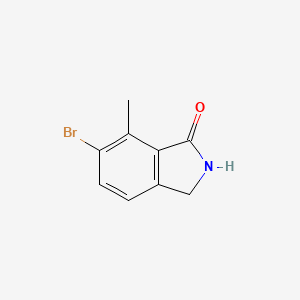
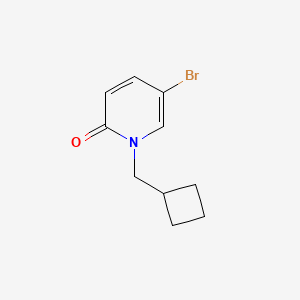
![1-((4-Bromophenyl)sulfonyl)-4-chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3034186.png)
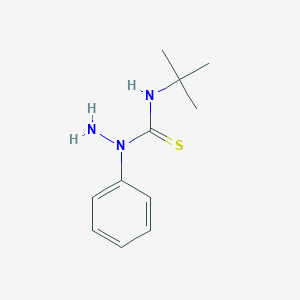
![1,1'-[(5aR,8aR,14aR)-5a,6,7,8,8a,9-Hexahydro-5H-[1]benzopyrano[3,2-d]xanthene-1,13-diyl]bis[1,1-di(3,5-dimethylphenylphosphine](/img/structure/B3034188.png)
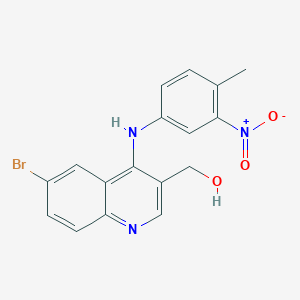
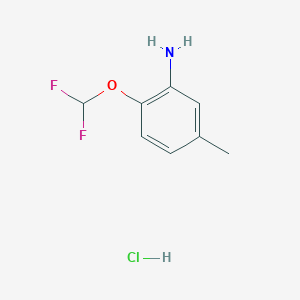
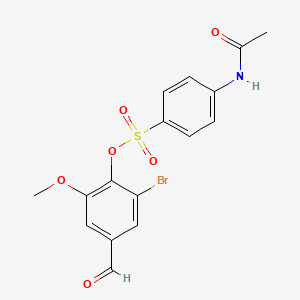
![4-Bromo-2-[2-(4-tert-butylphenoxy)ethoxy]benzaldehyde](/img/structure/B3034192.png)
![1h-Pyrrolo[2,3-b]pyridine-5-carbonitrile, 1-[(4-methylphenyl)sulfonyl]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-](/img/structure/B3034194.png)